2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, a cyclohexyl group, and a tetrahydrobenzothiazole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.
Attachment to Cyclohexyl Group: The tetrazole is then attached to a cyclohexylmethyl group through a nucleophilic substitution reaction.
Formation of the Tetrahydrobenzothiazole Moiety: This moiety is synthesized separately, often starting from a benzothiazole precursor, which is then hydrogenated to form the tetrahydro derivative.
Coupling Reaction: The final step involves coupling the tetrazole-cyclohexyl intermediate with the tetrahydrobenzothiazole derivative using an acylation reaction to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexyl or tetrahydrobenzothiazole moieties.
Reduction: Reduction reactions can target the tetrazole ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the tetrazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Materials Science: Its stability and reactivity could be useful in the development of new materials, such as polymers or coatings.
Biological Research: The compound can be used as a probe to study biochemical processes involving tetrazole or benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, while the cyclohexyl and tetrahydrobenzothiazole groups provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
Candesartan: A tetrazole-containing angiotensin II receptor antagonist used in hypertension treatment.
Losartan: Another angiotensin II receptor antagonist with a tetrazole ring.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures used in various applications, including dyes and pharmaceuticals.
Uniqueness
2-(1-((1H-tetrazol-1-yl)methyl)cyclohexyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is unique due to its combination of a tetrazole ring, cyclohexyl group, and tetrahydrobenzothiazole moiety
Properties
Molecular Formula |
C17H24N6OS |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C17H24N6OS/c24-15(20-16-19-13-6-2-3-7-14(13)25-16)10-17(8-4-1-5-9-17)11-23-12-18-21-22-23/h12H,1-11H2,(H,19,20,24) |
InChI Key |
RUGTYPVSYKRVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC3=C(S2)CCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
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